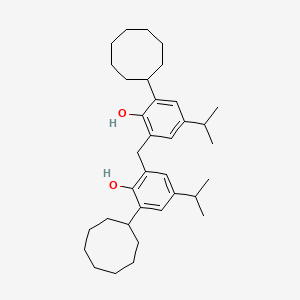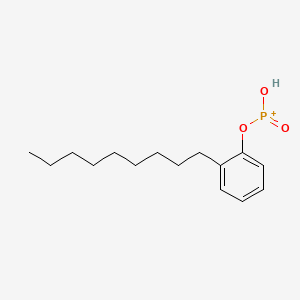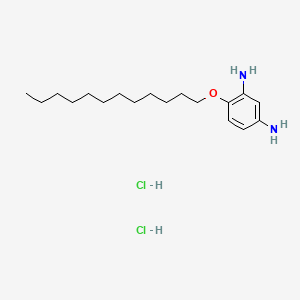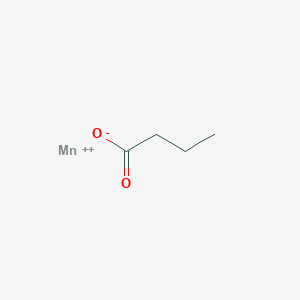
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- is a synthetic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a quinolinone core with a 3,5-dimethylphenylthio group at the 4-position and a nitro group at the 3-position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Thioether Formation: The 3,5-dimethylphenylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol and a halogenated quinolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thioether group can participate in substitution reactions, where the phenylthio group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted quinolinone derivatives.
科学的研究の応用
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinolinone core can interact with enzymes or receptors, modulating their activity. The thioether group may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
2(1H)-Quinolinone: The parent compound without the nitro and thioether groups.
4-Phenylthio-2(1H)-Quinolinone: Similar structure but with a phenylthio group instead of the 3,5-dimethylphenylthio group.
3-Nitro-2(1H)-Quinolinone: Similar structure but without the thioether group.
Uniqueness
2(1H)-Quinolinone, 4-((3,5-dimethylphenyl)thio)-3-nitro- is unique due to the combination of the nitro and 3,5-dimethylphenylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
172469-81-7 |
|---|---|
分子式 |
C17H14N2O3S |
分子量 |
326.4 g/mol |
IUPAC名 |
4-(3,5-dimethylphenyl)sulfanyl-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H14N2O3S/c1-10-7-11(2)9-12(8-10)23-16-13-5-3-4-6-14(13)18-17(20)15(16)19(21)22/h3-9H,1-2H3,(H,18,20) |
InChIキー |
CQEBYYQVFPXTQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)NC3=CC=CC=C32)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


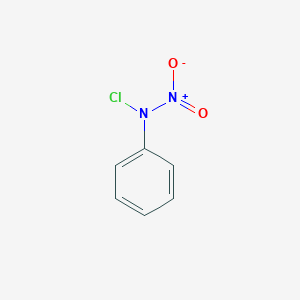
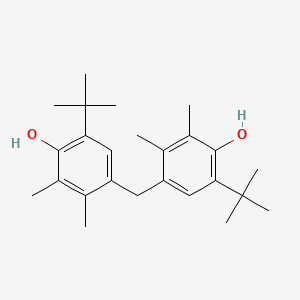
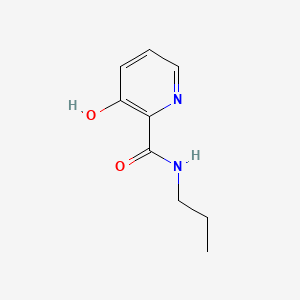
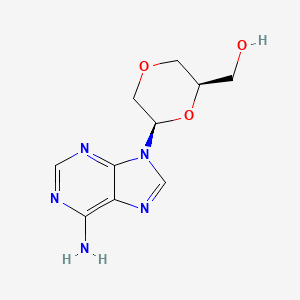
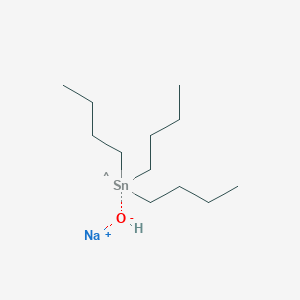
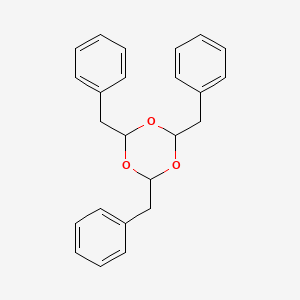

![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
